molecular formula C21H20ClNO2 B11383522 4-chloro-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide

4-chloro-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11383522
M. Wt: 353.8 g/mol
InChI Key: MOZYGYUILWXYHW-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethylphenyl group, and a furan group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Ethylphenyl Group: The next step involves the alkylation of the benzamide core with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Furan Group: Finally, the furan group is introduced through a nucleophilic substitution reaction using furan-2-ylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[(4-methylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide
  • 4-Chloro-N-[(4-ethylphenyl)methyl]-N-[(thiophen-2-yl)methyl]benzamide

Uniqueness

4-Chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of both the ethylphenyl and furan groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other benzamide derivatives, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

4-chloro-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20ClNO2/c1-2-16-5-7-17(8-6-16)14-23(15-20-4-3-13-25-20)21(24)18-9-11-19(22)12-10-18/h3-13H,2,14-15H2,1H3

InChI Key

MOZYGYUILWXYHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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